molecular formula C9H10Cl2N2 B2924129 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine CAS No. 1783531-69-0

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine

Cat. No.: B2924129
CAS No.: 1783531-69-0
M. Wt: 217.09
InChI Key: PEYXXCVXEIAINQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine (CAS 1783531-69-0) is a high-value chemical building block for research and development, particularly in medicinal chemistry and materials science. This compound features a dihydrocyclopentapyrimidine core substituted with two chlorine atoms, making it a versatile intermediate for further functionalization via nucleophilic aromatic substitution. The 6,6-dimethyl group on the cyclopentane ring can influence the compound's conformation and electronic properties, potentially optimizing its interaction with biological targets or modifying its characteristics in material applications . As a key synthetic intermediate, this derivative is part of a class of structures investigated for their potential in pharmaceutical development. Related cyclopentapyrimidine analogues have been studied as potent inhibitors of microbial dihydrofolate reductase (DHFR), an important enzyme target for antibiotics, demonstrating the scaffold's relevance in drug discovery . Furthermore, the core structure aligns with motifs used in constructing polycyclic heteroaromatics, which are of significant interest in the development of organic electronic materials . This product is supplied with a typical purity of 95% . It is offered for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can access detailed specifications, including molecular formula (C 9 H 10 Cl 2 N 2 ) and molecular weight (217.09 g/mol), as well as available stock and pricing from various suppliers .

Properties

IUPAC Name

2,4-dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2N2/c1-9(2)3-5-6(4-9)12-8(11)13-7(5)10/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEYXXCVXEIAINQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C1)N=C(N=C2Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine can be achieved through various synthetic routes. One common method involves the Dimroth rearrangement, which is an isomerization process involving the relocation of two heteroatoms in heterocyclic systems. This rearrangement can be catalyzed by acids, bases, or heat . Another approach involves the chlorination of precursor compounds using reagents such as phosphorus oxychloride (POCl3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine (Target) C9H9Cl2N2 (inferred) ~234.0 (calculated) 2-Cl, 4-Cl, 6,6-dimethyl Enhanced steric hindrance; increased lipophilicity due to methyl groups
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CAS 5466-43-3) C7H6Cl2N2 189.04 2-Cl, 4-Cl Lacks methyl groups; lower molecular weight; higher reactivity
2-Chloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine (CID 59432064) C7H7ClN2 154.60 2-Cl Monochloro derivative; reduced halogen-mediated reactivity
2-Chloro-N-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine (CAS 76780-98-8) C8H9ClN3 182.63 2-Cl, 4-NHCH3 Methylamine substitution; increased nucleophilicity at position 4
6,7-Dihydro-5H-cyclopenta-4,5-thieno[2,3-d]pyrimidine-4-thiol (CAS 306281-11-8) C9H8N2S2 208.30 Thieno-fused ring, 4-SH Sulfur-containing heterocycle; distinct electronic properties

Research Implications and Gaps

Key research gaps include:

  • Experimental determination of the target’s physicochemical properties (e.g., boiling point, solubility).
  • Comparative studies on metabolic stability and toxicity profiles.
  • Exploration of synthetic routes leveraging the 6,6-dimethyl groups for regioselective functionalization.

Biological Activity

2,4-Dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine (CAS Number: 1783531-69-0) is a heterocyclic compound belonging to the pyrimidine class. Its unique structure, characterized by two chlorine atoms and two methyl groups, positions it as a compound of interest in various biological research domains, including medicinal chemistry and pharmacology. This article aims to consolidate findings related to its biological activity, focusing on its potential therapeutic applications.

  • Molecular Formula : C₉H₁₀Cl₂N₂
  • Molecular Weight : 217.09 g/mol
  • Structure : The compound features a cyclopenta[d]pyrimidine framework with dichlorination at the 2 and 4 positions and dimethylation at the 6 position.
PropertyValue
Molecular FormulaC₉H₁₀Cl₂N₂
Molecular Weight217.09 g/mol
CAS Number1783531-69-0

Biological Activity Overview

Research indicates that derivatives of pyrimidines exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, antitumor, and anticonvulsant properties . The specific biological activities of this compound are still under investigation but show promise in several areas.

Antimicrobial Activity

Studies have suggested that pyrimidine derivatives can possess significant antimicrobial properties. For instance, a study on related compounds indicated that certain pyrimidines exhibited potent activity against various microbial strains . The mechanism of action may involve inhibition of nucleic acid synthesis or interference with metabolic pathways essential for microbial growth.

Antitumor Potential

The compound's structural features suggest potential antitumor activity. Research into similar compounds has shown that they can act as kinase inhibitors or interact with other cellular pathways involved in tumor progression . The specific interactions of this compound with molecular targets in cancer cells remain to be fully elucidated.

The biological activity of this compound is hypothesized to involve interaction with specific enzymes or receptors within biological systems. These interactions may modulate enzymatic activities or receptor signaling pathways, leading to various therapeutic effects. For example:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA replication or repair.
  • Receptor Modulation : It could act on G-protein-coupled receptors (GPCRs) or other signaling molecules.

Case Studies

  • Antimicrobial Evaluation : A study synthesized various pyrimidine derivatives and evaluated their antimicrobial activities against bacterial strains. The results indicated that modifications at specific positions significantly influenced their efficacy .
  • Antitumor Activity : Preclinical studies on structurally similar compounds revealed promising results as potential anticancer agents through their action on specific kinases involved in cell proliferation and survival .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-6,6-dimethyl-5,7-dihydrocyclopenta[d]pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted cyclopentane precursors with chlorinated pyrimidine intermediates. Key steps include:

  • Use of Suzuki-Miyaura coupling for regioselective halogenation (chlorine at C2/C4 positions) .
  • Optimization of temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance cyclization efficiency .
  • Yield improvements (70–85%) are achievable via catalytic Pd(OAc)₂ with ligand systems like XPhos .
    • Critical Parameter : Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to avoid over-chlorination side products .

Q. How can structural characterization be performed to confirm the regiochemistry of chlorine substituents?

  • Analytical Workflow :

  • NMR :
  • ¹H NMR : Methyl groups (6,6-dimethyl) appear as singlets at δ 1.2–1.4 ppm; dihydro protons (H5/H7) show multiplet splitting (δ 2.8–3.2 ppm) due to ring strain .
  • ¹³C NMR : Chlorinated carbons (C2/C4) resonate at δ 145–150 ppm, distinct from non-chlorinated pyrimidine carbons .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 244–246 (isotopic Cl pattern) .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry; dihedral angles between pyrimidine and cyclopentane rings should be <10° .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Risk Mitigation :

  • GHS Classification : Not classified as hazardous, but chlorinated pyrimidines may release HCl vapors under heat. Use fume hoods and PPE (gloves, goggles) .
  • Waste Disposal : Neutralize with 10% sodium bicarbonate before disposal. Store separately in halogenated waste containers .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize diastereomer formation during cyclopentane ring closure?

  • Experimental Design :

  • Solvent Screening : Polar aprotic solvents (e.g., DMSO) reduce steric hindrance, favoring cis-ring closure .
  • Catalyst Tuning : Chiral ligands (e.g., BINAP) in Pd-catalyzed reactions enhance enantioselectivity (up to 90% ee) .
  • Kinetic Control : Lower temperatures (0–25°C) slow down diastereomer interconversion, enabling isolation via fractional crystallization .
    • Data Contradiction : Conflicting reports on solvent effects (DMF vs. DMSO) require validation via DFT calculations to map transition-state energies .

Q. What strategies resolve discrepancies in biological activity data (e.g., enzyme inhibition IC₅₀ values)?

  • Case Study : Discrepancies in kinase inhibition assays may arise from:

  • Buffer Conditions : Varying pH (7.4 vs. 6.8) alters protonation states of pyrimidine N atoms, affecting binding .
  • Enzyme Isoforms : Test against recombinant vs. native kinases (e.g., EGFR T790M vs. wild-type) to confirm selectivity .
    • Validation : Replicate assays using SPR (surface plasmon resonance) for real-time binding kinetics .

Q. How can computational modeling predict substituent effects on the compound’s pharmacokinetic properties?

  • Methodology :

  • QSAR Models : Use descriptors like logP (2.8 ± 0.3) and polar surface area (60 Ų) to predict blood-brain barrier permeability .
  • Docking Simulations : Pyrimidine Cl atoms form halogen bonds with kinase ATP-binding pockets (e.g., VEGFR-2: ΔG = −9.2 kcal/mol) .
    • Validation : Compare predicted vs. experimental ADME profiles (e.g., microsomal stability t₁/₂ = 45 min) .

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